![molecular formula C23H15BrN4O2 B2700300 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one CAS No. 1189870-46-9](/img/structure/B2700300.png)
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and oxadiazole) suggests that the molecule may have regions of delocalized electrons, which could impact its chemical reactivity and physical properties. The bromine atom is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles at the positions adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom and multiple aromatic rings could increase the compound’s density and boiling point compared to compounds of similar size .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of various derivatives of phthalazin-1(2H)-one, including those with 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl substitutions. These compounds were synthesized with the goal of evaluating their antimicrobial activity against different bacterial and fungal strains. Multiple studies have found that these derivatives exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents:
- El-Hashash et al. (2012) synthesized new derivatives and evaluated their antimicrobial activity, contributing to the understanding of the chemical's application in combating microbial infections (El-Hashash et al., 2012).
- Sridhara et al. (2010) designed and synthesized 2-substituted derivatives, further demonstrating the antimicrobial potential of such compounds (Sridhara et al., 2010).
Biological Evaluation for Anticancer Activity
In addition to antimicrobial activity, certain derivatives have been evaluated for their anticancer properties. The focus has been on synthesizing compounds with specific substitutions and assessing their efficacy against various cancer cell lines. This area of research underscores the potential therapeutic applications of these chemical derivatives in oncology:
- Ravinaik et al. (2021) synthesized substituted benzamides and assessed their anticancer activity, highlighting the compound's application in developing treatments for different types of cancer (Ravinaik et al., 2021).
Structural and Chemical Analysis
Research has also focused on the structural and chemical analysis of phthalazin-1(2H)-one derivatives. These studies involve crystal structure analysis, density functional theory (DFT) calculations, and Hirshfeld surface analysis to understand the chemical and physical properties of these compounds. Such analyses are crucial for designing compounds with desired biological activities and for understanding the underlying mechanisms of their action:
- Kumara et al. (2017) performed structural analysis and DFT calculations on piperazine derivatives, contributing to the detailed understanding of the chemical characteristics of these compounds (Kumara et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c24-19-13-7-6-12-18(19)22-25-20(30-27-22)14-28-23(29)17-11-5-4-10-16(17)21(26-28)15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHRLFIKMNZSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.